3'-Acetamido-2-bromoacetophenone

Vue d'ensemble

Description

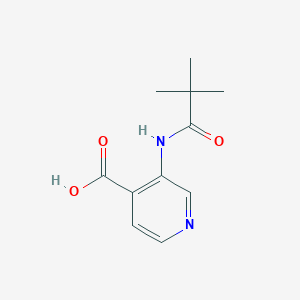

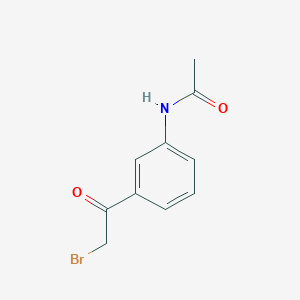

3’-Acetamido-2-bromoacetophenone is a chemical compound with the molecular formula C10H10BrNO2 . It is used in laboratory settings and is not recommended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 3’-Acetamido-2-bromoacetophenone involves the reaction of 3-Acetylaminoacetophenone with copper (I) bromide in ethyl acetate at 80°C . The mixture is stirred overnight, cooled to room temperature, and then separated into layers with water and a saturated sodium chloride solution. The ethyl acetate layer is separated, dried over anhydrous sodium sulfate, and the organic solvent is distilled off under reduced pressure. The residue is purified by flash silica gel column chromatography, yielding the title compound as a white solid .Molecular Structure Analysis

The molecular weight of 3’-Acetamido-2-bromoacetophenone is 256.10 . The infrared spectrum of the compound conforms to its structure .Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds, such as 3’-Acetamido-2-bromoacetophenone, is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives has been investigated using pyridine hydrobromide perbromide as the brominating agent .Physical And Chemical Properties Analysis

3’-Acetamido-2-bromoacetophenone is a solid substance . It appears as a white to brown powder, crystals, or crystalline powder and/or chunks . Its melting point ranges from 139 to 141°C .Applications De Recherche Scientifique

Application 1: Catalyst-free α-bromination of Acetophenones

- Summary of the Application : This research focuses on a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

- Methods of Application : The experiment was carried out in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies were carried out .

- Results or Outcomes : The method introduced in this research provides a convenient and efficient way to achieve α-bromination of acetophenones with high selectivity and excellent yield .

Application 2: Experimental Teaching of α-bromination Reaction on Acetophenone Derivatives

- Summary of the Application : This study focuses on the application of the α-bromination reaction on acetophenone derivatives in experimental teaching . The experiment was conducted by junior undergraduates under the guidance of teachers .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results or Outcomes : All the students successfully completed the experiment within a time frame of 4–5 hours, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 3: Synthesis of Biologically Active Substances

- Summary of the Application : The α-bromination of aryl ketones is a significant reaction in synthetic organic chemistry . The brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances .

- Methods of Application : The bromination of aryl ketones was carried out using various catalysts and brominating agents . The reaction conditions were optimized to achieve high yield and selectivity .

- Results or Outcomes : The brominated ketones synthesized in this research actively contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .

Application 4: Undergraduate Experimental Teaching

- Summary of the Application : This study focuses on the application of the α-bromination reaction on acetophenone derivatives in undergraduate experimental teaching . The experiment was conducted by junior undergraduates under the guidance of teachers .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results or Outcomes : All the students successfully completed the experiment within a time frame of 4–5 hours, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 5: Synthesis of Biologically Active Substances

- Summary of the Application : The α-bromination of aryl ketones is a significant reaction in synthetic organic chemistry . The brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances .

- Methods of Application : The bromination of aryl ketones was carried out using various catalysts and brominating agents . The reaction conditions were optimized to achieve high yield and selectivity .

- Results or Outcomes : The brominated ketones synthesized in this research actively contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .

Application 6: Undergraduate Experimental Teaching

- Summary of the Application : This study focuses on the application of the α-bromination reaction on acetophenone derivatives in undergraduate experimental teaching . The experiment was conducted by junior undergraduates under the guidance of teachers .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results or Outcomes : All the students successfully completed the experiment within a time frame of 4–5 hours, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Safety And Hazards

3’-Acetamido-2-bromoacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-[3-(2-bromoacetyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7(13)12-9-4-2-3-8(5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMUCSJKSQYUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498032 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Acetamido-2-bromoacetophenone | |

CAS RN |

30095-56-8 | |

| Record name | N-[3-(Bromoacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)